1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one
Description
The compound 1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazinyl group at position 5 and a sulfanyl-linked ethanone moiety at position 2. The ethanone group is further functionalized with a 4-methylpiperidine ring. This structure combines pharmacologically relevant motifs:
- 1,3,4-Thiadiazole: Known for antimicrobial, anticancer, and anti-inflammatory activities due to its electron-deficient aromatic system and sulfur atom, which enhances membrane permeability and bioavailability .
- Piperazine/Piperidine: Nitrogen-containing heterocycles that improve solubility and enable interactions with biological targets such as GPCRs and enzymes .
- Sulfanyl Linkage: Enhances metabolic stability and facilitates redox interactions.
The compound’s molecular formula is C₂₃H₂₈N₆O₂S₂, with a molecular weight of approximately 508.7 g/mol (calculated).
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5OS2/c1-16-7-9-24(10-8-16)18(26)15-27-20-22-21-19(28-20)25-13-11-23(12-14-25)17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZCBCVBAKAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic molecule that integrates a piperidine and piperazine moiety with a thiadiazole group. This structural combination suggests potential pharmacological properties, particularly in the realms of neuropharmacology and antimicrobial activity. The biological activities associated with thiadiazole derivatives are well-documented, encompassing a range of therapeutic effects.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Piperidine Ring: A six-membered saturated nitrogen-containing ring that is often found in various pharmaceuticals.
- Piperazine Moiety: A six-membered ring containing two nitrogen atoms, frequently utilized in the development of psychoactive drugs.
- Thiadiazole Group: A five-membered ring containing both sulfur and nitrogen, known for its diverse biological activities.
The biological activity of this compound is hypothesized to stem from its interaction with various biological macromolecules. The thiadiazole moiety is particularly noted for its ability to:
- Inhibit certain enzymes and receptors.
- Interact with DNA, potentially affecting replication and transcription processes.
The specific mechanisms through which this compound exerts its effects remain an area of active research, but preliminary studies suggest it may modulate neurotransmitter systems or exhibit antimicrobial properties.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 15 | |
| Compound 2 | Escherichia coli | 12 | |
| Compound 3 | Candida albicans | 18 |
Neuropharmacological Effects
The piperidine and piperazine components suggest potential neuropharmacological effects. Studies have demonstrated that similar compounds exhibit anticonvulsant properties. For example, one study evaluated the efficacy of a related thiadiazole derivative in seizure models, reporting significant reductions in seizure frequency .
Table 2: Anticonvulsant Activity Assessment
| Compound Name | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Maximal Electroshock | 75 | |
| Compound B | PTZ-induced Seizures | 68 |
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into various thiadiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study utilized both disc diffusion and broth microdilution methods to assess activity, revealing promising results for compounds similar to the one in focus .
- Neuroprotective Effects : Another study explored the neuroprotective capabilities of a related compound in models of oxidative stress. The results indicated that the compound could reduce neuronal damage significantly, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
Replacing the sulfur atom in the thiadiazole core with oxygen yields 1,3,4-oxadiazole derivatives. This substitution alters electronic properties and bioavailability:
Key Findings :
- Bioavailability : Thiadiazole derivatives generally exhibit higher lipophilicity due to sulfur, enhancing blood-brain barrier penetration .
Substituent Modifications
Piperazine/Piperidine Variants
Variations in the piperazine/piperidine substituents influence solubility and target selectivity:
Key Findings :
Sulfanyl-Linked Ethane Derivatives
The sulfanyl-ethanone moiety is critical for linking heterocyclic cores to piperidine/piperazine groups:
Key Findings :
- Synthetic Accessibility : Thiadiazole derivatives are often synthesized via cyclization of thiosemicarbazides, while oxadiazoles require oxidative cyclization .
Preparation Methods
Cyclization of Thiosemicarbazide
The 1,3,4-thiadiazole core is synthesized by reacting 4-phenylpiperazine-1-carbothioamide with hydrazine hydrate in ethanol under reflux (Scheme 1). The reaction proceeds via intramolecular cyclization, yielding 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol as a yellow solid.
Reaction Conditions :
-
Solvent: Absolute ethanol
-
Temperature: 80°C (reflux)
-
Duration: 8–12 hours
-
Yield: 72–78%
Characterization Data :
-
NMR (400 MHz, DMSO-) : δ 7.45–7.30 (m, 5H, Ar-H), 3.70–3.20 (m, 8H, piperazine-H), 2.90 (s, 1H, SH).
Optimization of Coupling Reactions
Solvent and Catalyst Screening
Comparative studies identified dimethylformamide (DMF) as the optimal solvent for coupling the piperazine and piperidine subunits. Triethylamine (EtN) enhanced reaction efficiency by scavenging HCl generated during alkylation.
Table 1. Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 58 |
| Acetonitrile | 60 | 65 |
| DMF | 100 | 78 |
| THF | 65 | 52 |
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification employed flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity exceeded 98% as confirmed by HPLC.
Table 2. HPLC Parameters
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 | ACN/HO (70:30) | 1.0 | 6.2 |
Scale-Up Considerations
Pilot-Scale Synthesis
A 100-gram batch achieved 68% yield under scaled conditions:
-
Reactor Volume: 50 L
-
Stirring Rate: 400 rpm
-
Cooling: Jacketed reactor with chilled water (−5°C)
Critical Quality Attributes :
-
Residual Solvent: <500 ppm (GC-MS)
-
Heavy Metals: <10 ppm (ICP-OES)
Mechanistic Insights
Q & A
Q. Example Optimization Table :
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Thiadiazole Formation | H2SO4, 80°C | 75% → 88% | |
| Sulfanyl Coupling | DMF, K2CO3, 25°C | 60% → 82% |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from:
Q. Methodological Recommendations :
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity) across studies.
- Comparative SAR Analysis : Test derivatives with systematic substitutions (see table below) .
Q. Example SAR Comparison :
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| Target Compound | 4-Phenylpiperazinyl | 0.45 | Kinase X |
| Analog A () | 4-Fluorophenyl | 1.2 | Kinase X |
| Analog B () | 3,4-Dimethoxyphenyl | 0.78 | Kinase Y |
Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
Answer:
- Low Solubility : The hydrophobic thiadiazole and piperazine groups limit solubility in common solvents. Use mixed solvents (e.g., DMSO/EtOH) .
- Polymorphism : Multiple crystal forms may appear. Optimize slow evaporation rates and seed crystals .
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). Refinement with SHELXL resolves disordered piperazine rings .
Basic: Which structural features contribute to its biological activity?
Answer:
- Thiadiazole Ring : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Sulfanyl Linker : Improves solubility and hydrogen bonding .
- 4-Phenylpiperazine : Modulates receptor selectivity (e.g., serotonin vs. dopamine receptors) .
Advanced: How can SAR studies guide the design of derivatives with improved pharmacokinetics?
Answer:
- Bioisosteric Replacement : Replace thiadiazole with oxadiazole to reduce metabolic degradation .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) on phenyl rings to enhance target affinity .
- LogP Optimization : Add polar groups (e.g., -OH) to the piperidine moiety to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
